molecular formula C8H8N2O B13815637 2-Furan-2-YL-4-methyl-1H-imidazole CAS No. 35345-10-9

2-Furan-2-YL-4-methyl-1H-imidazole

Cat. No.: B13815637
CAS No.: 35345-10-9
M. Wt: 148.16 g/mol
InChI Key: HSTJUBSCKVWPIR-UHFFFAOYSA-N
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Description

2-Furan-2-YL-4-methyl-1H-imidazole is a heterocyclic compound that contains both a furan and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furan-2-YL-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-YL-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce more saturated imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-Furan-2-YL-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furan-2-YL-4-methyl-1H-imidazole is unique due to the presence of both a furan and an imidazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets and greater versatility in chemical reactions compared to similar compounds .

Properties

CAS No.

35345-10-9

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C8H8N2O/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)

InChI Key

HSTJUBSCKVWPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CO2

Origin of Product

United States

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